4-Methoxy-d3-benzoic acid
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Overview
Description
4-Methoxy-d3-benzoic acid is a deuterated derivative of 4-methoxybenzoic acid, also known as p-Anisic acid. This compound features a benzene ring substituted with a methoxy group (-OCH3) at the para position relative to the carboxylic acid group (-COOH). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it a valuable compound in various scientific research applications .
Mechanism of Action
Target of Action
4-Methoxy-d3-benzoic acid is a deuterium-labeled derivative of 4-Methoxy-benzoic acid It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The incorporation of deuterium (heavy hydrogen) into drug molecules has been known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the interaction of the compound with its targets and result in changes in the biological system.
Biochemical Pathways
It’s worth noting that benzoic acid derivatives, such as 4-methoxy-benzoic acid, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been known to potentially affect their pharmacokinetic profiles .
Result of Action
The incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles , which could result in changes at the molecular and cellular levels.
Action Environment
It’s important to note that the storage and handling conditions can impact the stability of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-d3-benzoic acid are largely influenced by its methoxy group and carboxyl group. The methoxy group not only impacts its solubility and reactivity but also contributes to its acidic strength
Cellular Effects
It is known that benzoic acid derivatives can have significant impacts on cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound’s methoxy group significantly affects the electron distribution over the molecule, rendering it an electron-rich compound . This could potentially influence its interactions with biomolecules and its effects on enzyme activity and gene expression.
Metabolic Pathways
This compound is likely involved in metabolic pathways related to benzoic acids, which can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-d3-benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzoic acid with deuterated reagents. For example, the esterification of 4-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst can yield the deuterated ester, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-d3-benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and oxidized derivatives of this compound, which can be further utilized in various synthetic pathways .
Scientific Research Applications
4-Methoxy-d3-benzoic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Methoxy-d3-benzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: The non-deuterated version of the compound, which has similar chemical properties but different isotopic composition.
4-Methoxy-13C-benzoic acid: A compound labeled with carbon-13 isotope, used in similar research applications but with different isotopic labeling.
4-Methoxy-13C,d3-benzoic acid: A compound labeled with both carbon-13 and deuterium isotopes, offering unique advantages in certain analytical techniques.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in studies involving isotopic effects and metabolic stability .
Properties
IUPAC Name |
4-(trideuteriomethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is 4-Methoxy-d3-benzoic acid used in lignin analysis?
A1: this compound acts as an isotopically labeled internal standard in a novel method for quantifying methoxyl groups in lignin. [] Traditional methods often lack precision and efficiency. This compound, along with its ethoxy counterpart (4-(ethoxy-d5)-benzoic acid), undergoes the same hydroiodic acid cleavage as the lignin sample. [] Since both the lignin and the internal standard are subjected to identical reaction conditions, any variations during the procedure are normalized. The deuterated products are then analyzed via GC-MS, allowing for accurate quantification of methoxyl groups in lignin.
Q2: What are the advantages of using this compound over other methods for methoxyl group determination in lignin?
A2: The research highlights several advantages of employing this compound: []
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